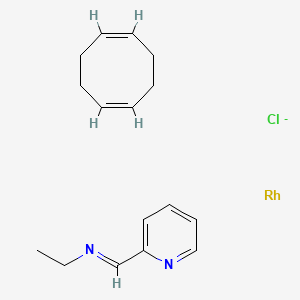
Cyclooctadiene-(2-pyridinalethylimine)rhodamine I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclooctadiene-(2-pyridinalethylimine)rhodamine I is a complex organometallic compound that features a rhodium center coordinated to a cyclooctadiene ligand and a 2-pyridinalethylimine ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooctadiene-(2-pyridinalethylimine)rhodamine I typically involves the reaction of rhodium chloride with cyclooctadiene and 2-pyridinalethylimine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general steps are as follows:
- Dissolve rhodium chloride in a suitable solvent such as ethanol or methanol.
- Add cyclooctadiene to the solution and stir the mixture at room temperature.
- Introduce 2-pyridinalethylimine to the reaction mixture and continue stirring.
- Allow the reaction to proceed for several hours, monitoring the progress using techniques such as thin-layer chromatography.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
While the industrial production methods for this compound are not well-documented, the synthesis likely follows similar principles as the laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Cyclooctadiene-(2-pyridinalethylimine)rhodamine I can undergo various chemical reactions, including:
Oxidation: The rhodium center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligand substitution reactions can occur, where the cyclooctadiene or 2-pyridinalethylimine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Various ligands such as phosphines, amines, and halides.
Major Products Formed
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Lower oxidation state rhodium complexes.
Substitution: New rhodium complexes with different ligands.
Scientific Research Applications
Cyclooctadiene-(2-pyridinalethylimine)rhodamine I has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, such as hydrogenation, hydroformylation, and polymerization.
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with biological molecules.
Coordination Chemistry: It serves as a model compound for studying the coordination behavior of rhodium complexes.
Mechanism of Action
The mechanism of action of Cyclooctadiene-(2-pyridinalethylimine)rhodamine I involves the coordination of the rhodium center to various substrates, facilitating chemical transformations. The cyclooctadiene and 2-pyridinalethylimine ligands stabilize the rhodium center and influence its reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Cyclooctadiene-(2-pyridinalethylimine)iridium I: Similar structure but with iridium instead of rhodium.
Cyclooctadiene-(2-pyridinalethylimine)palladium I: Similar structure but with palladium instead of rhodium.
Cyclooctadiene-(2-pyridinalethylimine)platinum I: Similar structure but with platinum instead of rhodium.
Uniqueness
Cyclooctadiene-(2-pyridinalethylimine)rhodamine I is unique due to the specific properties imparted by the rhodium center, which can exhibit different reactivity and stability compared to its iridium, palladium, and platinum counterparts. This uniqueness makes it particularly valuable in catalysis and material science applications.
Properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;N-ethyl-1-pyridin-2-ylmethanimine;rhodium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.C8H12.ClH.Rh/c1-2-9-7-8-5-3-4-6-10-8;1-2-4-6-8-7-5-3-1;;/h3-7H,2H2,1H3;1-2,7-8H,3-6H2;1H;/p-1/b;2-1-,8-7-;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWWSBSOARYWOW-ONEVTFJLSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=CC1=CC=CC=N1.C1CC=CCCC=C1.[Cl-].[Rh] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN=CC1=CC=CC=N1.C1/C=C\CC/C=C\C1.[Cl-].[Rh] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN2Rh- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98716-30-4 |
Source


|
| Record name | Cyclooctadiene-(2-pyridinalethylimine)rhodamine I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098716304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
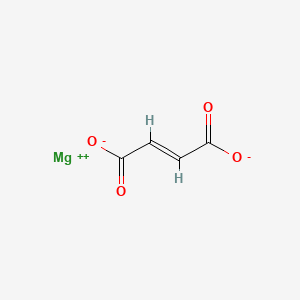

![3-Nitro-4-[2-[1-(phenylmethyl)-4-piperidinylidene]hydrazinyl]benzenesulfonamide](/img/structure/B1232332.png)
![2-[1-(Phenylsulfonyl)ethyl]benzoic acid](/img/structure/B1232333.png)
![beta-Decafluoro-meso-decamethylcalix[5]pyrrole](/img/structure/B1232334.png)


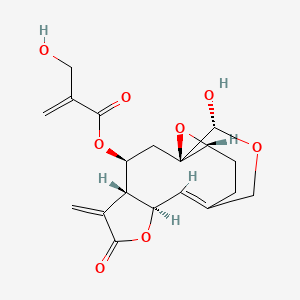
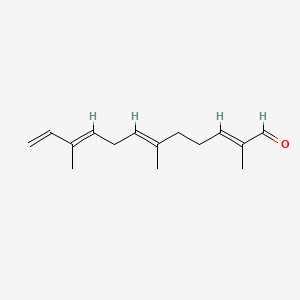

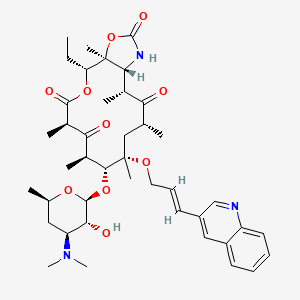


![(1R,9R)-1,13-dimethyl-10-(2-phenylethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B1232348.png)
